

# The Antimicrobial Spectrum of the Human Cathelicidin Peptide LL-37: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LL-37, Human

Cat. No.: B15567582

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## Introduction

The human cathelicidin peptide, LL-37, is a crucial component of the innate immune system, demonstrating a broad antimicrobial spectrum against a wide array of pathogenic bacteria. As an amphipathic, cationic peptide, its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.<sup>[1][2]</sup> Beyond direct bactericidal activity, LL-37 also exhibits potent anti-biofilm properties and modulates the host immune response.<sup>[1][3]</sup> This technical guide provides an in-depth overview of the antimicrobial spectrum of LL-37, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and drug development efforts.

## Quantitative Antimicrobial Spectrum of LL-37

The antimicrobial efficacy of LL-37 is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents the visible growth of a microorganism. The following tables summarize the MIC values of LL-37 against a range of clinically relevant pathogenic bacteria.

### Table 1: Antimicrobial Activity of LL-37 against Gram-Negative Bacteria

Bacterial Species	Strain	MIC (µg/mL)	MIC (µM)	Reference(s)
Pseudomonas aeruginosa	PAO1	64	14.3	<a href="#">[4]</a>
Pseudomonas aeruginosa	ATCC 15692	256	57.1	<a href="#">[5]</a>
Escherichia coli	ATCC 25922	<10	<2.2	<a href="#">[6]</a>
Acinetobacter baumannii	MDR Clinical Isolates	16 - 32	3.6 - 7.1	<a href="#">[7]</a>
Acinetobacter baumannii	Pan-Drug-Resistant	8 - 64	1.8 - 14.3	<a href="#">[8]</a>
Klebsiella pneumoniae	Clinical Isolates	1.9 - 500	0.4 - 111.6	<a href="#">[9]</a>
Salmonella typhimurium	-	<10	<2.2	<a href="#">[6]</a>

**Table 2: Antimicrobial Activity of LL-37 against Gram-Positive Bacteria**

Bacterial Species	Strain	MIC (µg/mL)	MIC (µM)	Reference(s)
Staphylococcus aureus	ATCC 29213	<10	<2.2	[6]
Staphylococcus aureus	USA300	>64	>14.3	[10]
Staphylococcus epidermidis	-	<10	<2.2	[6]
Streptococcus pyogenes	854	50	11.2	[11]
Enterococcus faecalis	Vancomycin-Resistant	<10	<2.2	[6]
Listeria monocytogenes	-	<10	<2.2	[6]

**Table 3: Antimicrobial Activity of LL-37 against Fungi**

Fungal Species	Strain	MIC (µg/mL)	MIC (µM)	Reference(s)
Candida albicans	ATCC 10231	>250	>55.8	[1]
Candida albicans	SC5314	20 - 40 (Candidacidal)	4.5 - 8.9	[12]

## Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antimicrobial and anti-biofilm properties of LL-37.

### Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

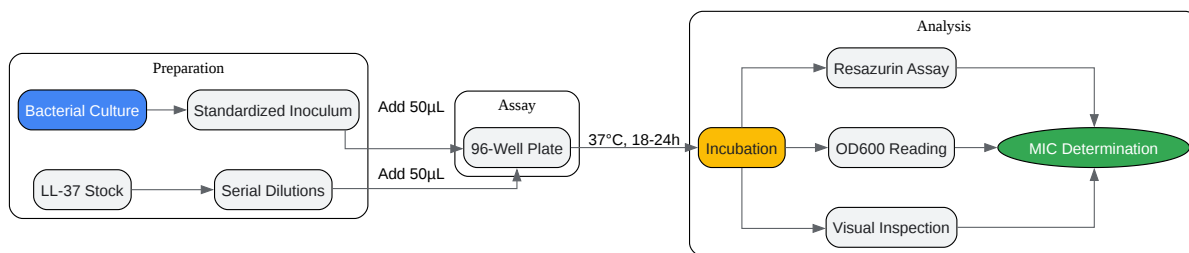
Materials:

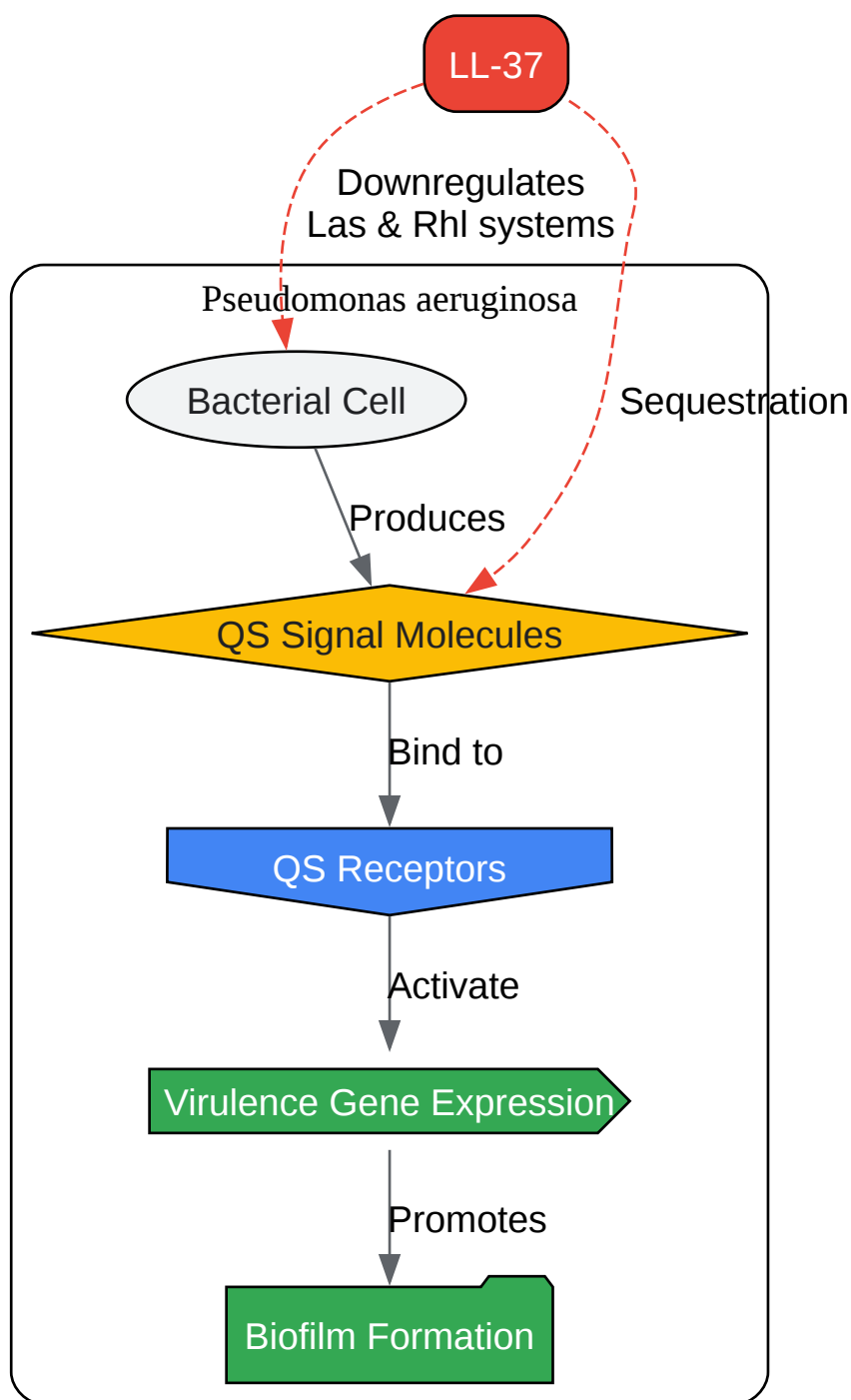
- 96-well microtiter plates
- Bacterial culture in logarithmic growth phase
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- LL-37 peptide stock solution
- Sterile diluent (e.g., 0.01% acetic acid, 0.2% bovine serum albumin)
- Microplate reader (optional, for spectrophotometric reading)
- Resazurin solution (optional, for viability assessment)[[13](#)]

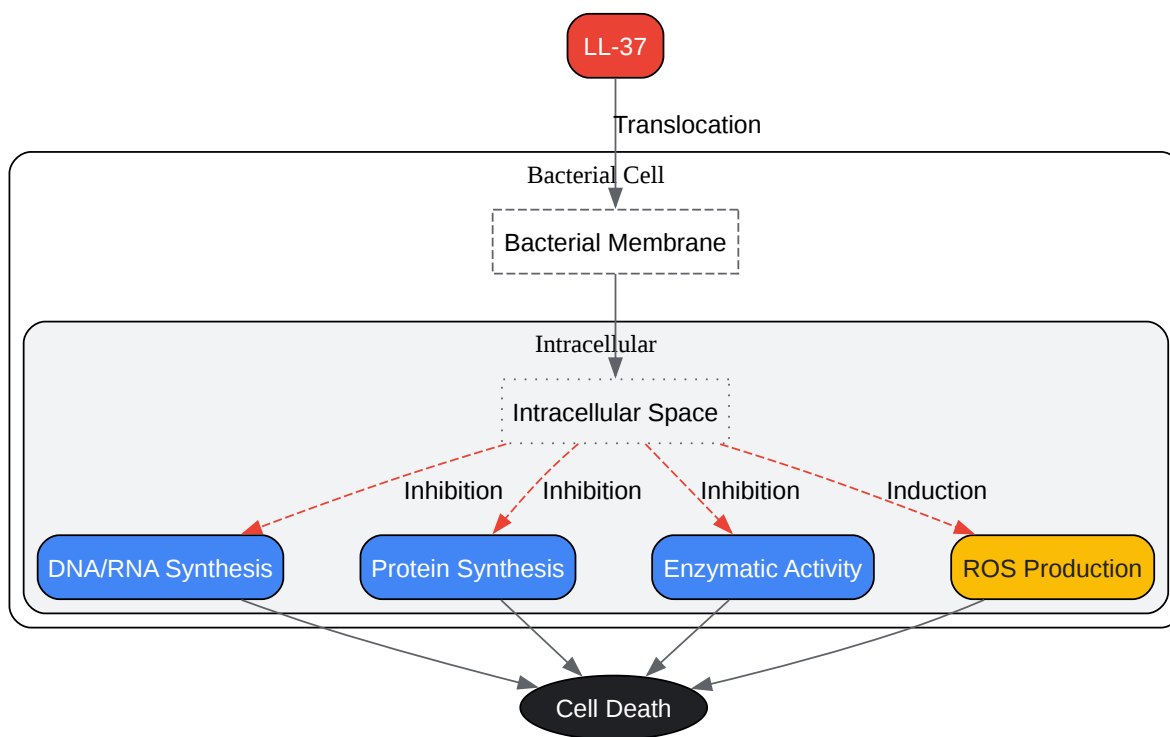
Procedure:

- Preparation of Bacterial Inoculum:
  - Culture bacteria overnight in MHB at 37°C.
  - Dilute the overnight culture in fresh MHB to achieve a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Preparation of LL-37 Dilutions:
  - Prepare a stock solution of LL-37 in a suitable solvent.
  - Perform serial two-fold dilutions of the LL-37 stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 50  $\mu$ L.
- Inoculation:
  - Add 50  $\mu$ L of the standardized bacterial inoculum to each well, resulting in a final volume of 100  $\mu$ L.

- Include a positive control (bacteria with no peptide) and a negative control (medium only).
- Incubation:
  - Incubate the microtiter plate at 37°C for 18-24 hours.
- MIC Determination:
  - The MIC is determined as the lowest concentration of LL-37 at which there is no visible growth.
  - Alternatively, bacterial growth can be quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.
  - For a colorimetric endpoint, 10 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells.  
[13] The MIC is the lowest concentration that prevents this color change.







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